Chloramphenicol

Pharmacokinetics Bioavailability Prodrug activation

Chloramphenicol (CAS 125440-98-4) is a broad-spectrum bacteriostatic antibiotic that inhibits bacterial protein synthesis via reversible 50S ribosomal subunit binding, blocking peptidyl transferase. It is the active moiety of oral palmitate and parenteral succinate prodrug formulations. • Active against Gram-positive/negative bacteria including anaerobes and S. typhi • Bacterial selection agent at 10-20 μg/mL for cells harboring chloramphenicol resistance genes • Research-grade material for analytical method development and formulation studies

Molecular Formula C11H12Cl2N2O5
Molecular Weight 323.13 g/mol
CAS No. 125440-98-4
Cat. No. B158291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol
CAS125440-98-4
SynonymsAmphenicol
Amphenicols
Chloramphenicol
Chlornitromycin
Chlorocid
Chloromycetin
Cloranfenicol
Detreomycin
Kloramfenikol
Levomycetin
Ophthochlor
Syntomycin
Molecular FormulaC11H12Cl2N2O5
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
InChIKeyWIIZWVCIJKGZOK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2500 mg/L (at 25 °C)
0.01 M
In water, 2.5 mg/mL at 25 °C
Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%.
Very soluble in acetone, chloroform, ethanol
4.61e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chloramphenicol Palmitate (CAS 125440-98-4): Oral Prodrug Formulation for Chloramphenicol-Based Antibacterial Therapy


Chloramphenicol palmitate (CAS 125440-98-4) is a palmitic acid ester prodrug of chloramphenicol, a broad-spectrum bacteriostatic antibiotic belonging to the amphenicol class [1]. The compound is designed specifically for oral administration as a tasteless suspension formulation, addressing the extreme bitterness of chloramphenicol base that limits its oral acceptability [2]. As an inactive prodrug, chloramphenicol palmitate requires enzymatic hydrolysis by pancreatic lipases in the duodenum to release the active chloramphenicol moiety prior to systemic absorption [3]. The commercial product exists primarily as the metastable polymorph B, which demonstrates superior dissolution kinetics and bioavailability compared to the thermodynamically stable polymorph A [4]. Oral bioavailability of chloramphenicol palmitate approximates 80% under normal physiological conditions, comparable to that of oral crystalline chloramphenicol base [5]. This compound is distinct from chloramphenicol sodium succinate (the parenteral ester) and from other amphenicol derivatives including thiamphenicol and florfenicol, which exhibit different antibacterial spectra, pharmacokinetic profiles, and toxicity characteristics.

Prodrug Design Tasteless oral ester requires pancreatic lipase activation in duodenum Enables palatable suspension without taste masking
Polymorph Identity Metastable polymorph B delivers higher dissolution and oral bioavailability Polymorph A is biologically inadequate; confirm polymorph B content
Oral-Only Route Suspension formulation suitable for pediatric and step-down oral therapy Not interchangeable with parenteral succinate ester without PK review

Why Chloramphenicol Palmitate Cannot Be Simply Substituted with Chloramphenicol Base or Alternative Amphenicols


Generic substitution among chloramphenicol formulations and related amphenicol derivatives is not scientifically or clinically interchangeable. Chloramphenicol palmitate is a specifically engineered oral prodrug whose performance critically depends on polymorphic identity (polymorph B versus A), with polymorph A exhibiting markedly inferior bioavailability due to slower dissolution rates [1]. Substitution with chloramphenicol base fails due to extreme bitterness that precludes oral suspension formulation and significantly different solubility characteristics (base: water-soluble; palmitate: water-insoluble, requiring distinct formulation approaches) . Substitution with chloramphenicol sodium succinate introduces fundamentally different pharmacokinetic behavior, with the succinate ester demonstrating variable and often incomplete bioavailability (averaging 70% versus palmitate's 80%) due to renal excretion of up to 30% of the unchanged prodrug prior to hydrolysis [2]. Furthermore, substitution with thiamphenicol or florfenicol alters both the antibacterial spectrum and toxicity profile; thiamphenicol demonstrates inferior activity against Enterobacteriaceae requiring 2- to 16-fold higher concentrations [3], while florfenicol shows enhanced in vitro potency but induces more severe hemotoxicity and immunotoxicity in comparative in vivo models [4]. These differences preclude simple interchangeability.

Target Product
Chloramphenicol Palmitate Oral Prodrug Tasteless, water-insoluble, polymorph B-dependent; activated by intestinal lipases; ~80% mean oral bioavailability.
Potential Substitute
Chloramphenicol Base Bitter taste prevents direct oral suspension; water-soluble profile differs, requiring reformulation.

Chloramphenicol Na Succinate (IV) Variable bioavailability (~70%) due to renal excretion of unchanged prodrug; not for oral use.

Thiamphenicol 2- to 16-fold higher MIC needed for Enterobacteriaceae; S. typhi often resistant; altered spectrum.

Florfenicol Greater hemotoxicity and immunotoxicity in murine model at equal doses; veterinary context.

Chloramphenicol Palmitate: Quantified Differentiation Evidence Against Key Comparators


Oral Bioavailability Comparison: Chloramphenicol Palmitate Versus Chloramphenicol Sodium Succinate

Chloramphenicol palmitate demonstrates a mean oral bioavailability of approximately 80%, which is quantitatively superior to the mean bioavailability of chloramphenicol after intravenous administration of the succinate ester, which averages approximately 70% with substantial inter-individual variability [1]. This difference arises from distinct prodrug activation pathways: palmitate undergoes hydrolysis by pancreatic lipases in the duodenum prior to absorption, whereas approximately 30% (range: 6–80%) of unchanged chloramphenicol succinate is excreted renally before hydrolysis can occur [2]. In a direct crossover study of 14 pediatric patients receiving equal doses of both formulations, the area under the serum concentration-time curve (AUC) for intravenous chloramphenicol succinate was 140 ± 116 μg/mL/hour compared to 95 ± 26 μg/mL/hour for oral chloramphenicol palmitate—differences that were not statistically significant, confirming that the oral palmitate formulation achieves systemic exposure comparable to intravenous administration [3].

Oral Bioavailability
Head-to-head
~80% (palmitate) vs ~70% (succinate IV); AUC equivalence in pediatric crossover (n=14)
Reported exposure supports oral step-down therapy with comparable systemic delivery.
Succinate shows higher inter-individual variability due to renal clearance of unchanged prodrug.
Pharmacokinetics Bioavailability Prodrug activation

Polymorph-Dependent Bioavailability: B Form (Active) Versus A Form (Inactive) Within Chloramphenicol Palmitate

Chloramphenicol palmitate exists in at least four distinct solid-state forms: an amorphous form and three crystalline polymorphs designated A, B, and C [1]. Polymorph A is the thermodynamically most stable form, possessing the highest melting point (89–95°C per Chinese Pharmacopoeia) and the slowest dissolution rate, resulting in clinically inadequate bioavailability [2]. Polymorph B, the metastable form found in commercial products, exhibits a lower melting point (86–91°C) and a significantly faster dissolution rate, yielding substantially higher serum chloramphenicol concentrations when the same oral dose is administered [3]. The dissolution rate of polymorph B is sufficiently rapid to permit efficient hydrolysis by intestinal esterases and subsequent absorption of active chloramphenicol; in contrast, polymorph A's slow dissolution limits esterase access, producing subtherapeutic plasma levels [4]. Commercial chloramphenicol palmitate is specifically manufactured and controlled to ensure polymorph B content, with pharmacopoeial specifications defining distinct melting point ranges for quality control differentiation between the two forms .

Polymorph Dissolution
Head-to-head
Form B (commercial) yields significantly higher serum levels than Form A; A is biologically inactive oral form
Polymorph identity directly determines oral absorption; procurement must specify Form B.
Differentiated by melting point ranges (B: 86–91°C, A: 89–95°C per pharmacopoeia).
Solid-state chemistry Polymorphism Pharmaceutical formulation

Antibacterial Activity Comparison: Chloramphenicol Versus Thiamphenicol Against Salmonella and Enterobacteriaceae

In a direct comparative in vitro study testing chloramphenicol and thiamphenicol against 105 Salmonella typhi isolates using the agar dilution method, all tested S. typhi strains were susceptible to chloramphenicol, whereas most strains demonstrated resistance to thiamphenicol with MICs ≥8 μg/mL [1]. In a separate comparative study of 313 clinical Gram-negative bacilli isolates, chloramphenicol and thiamphenicol exhibited equivalent activity against 106 Haemophilus isolates (MIC range: 0.1–1.56 μg/mL for both agents) and 40 Bacteroides fragilis strains (nearly all inhibited at ≤12.5 μg/mL) [2]. However, against Enterobacteriaceae, thiamphenicol required 2- to 16-fold higher concentrations than chloramphenicol to achieve inhibition, making susceptibility predictions based on chloramphenicol testing unreliable [3]. A broader comparative study of 52 Gram-positive and Gram-negative pathogenic strains confirmed that thiamphenicol is inferior to chloramphenicol in terms of in vitro antibacterial activity, particularly against Gram-positive microorganisms, with chloramphenicol demonstrating lower MIC values [4].

Activity vs Thiamphenicol
Head-to-head
Thiamphenicol MIC 2- to 16-fold higher for Enterobacteriaceae; S. typhi resistance in most strains
Susceptibility patterns favor chloramphenicol for enteric fever where isolates remain sensitive.
Haemophilus and B. fragilis activity comparable between the two agents.
Antimicrobial susceptibility Minimum inhibitory concentration (MIC) Gram-negative pathogens

Comparative Toxicity Assessment: Chloramphenicol Versus Florfenicol in Murine Model

In a controlled in vivo toxicity study, Kunming mice were administered equal oral doses of chloramphenicol (CAP), thiamphenicol (TAP), and florfenicol (FLO) daily for seven days to evaluate comparative hemotoxicity and immunotoxicity [1]. All amphenicols induced some degree of hematopoietic and immune system toxicity, consistent with their shared mechanism of mitochondrial protein synthesis inhibition in eukaryotic cells [2]. However, florfenicol induced significantly more severe toxicity than equal doses of chloramphenicol across multiple endpoints, including: greater induction of cell cycle arrest and apoptosis in bone marrow nucleated cells, more pronounced hypoplasia and atrophy of the spleen and thymus, and more substantial decreases in lymphocyte proliferation and viability [3]. The study concluded that FLO induces more severe hemotoxicity and immunotoxicity than equal doses of CAP and TAP, establishing a relative toxicity ranking of FLO > CAP ≈ TAP in this murine model [4].

Toxicity vs Florfenicol
Head-to-head
Florfenicol induced more severe hemotoxicity (bone marrow apoptosis, splenic atrophy) than equal-dose chloramphenicol in mice
Model suggests lower hematologic risk profile with chloramphenicol relative to florfenicol.
Ranking: florfenicol > chloramphenicol ≈ thiamphenicol in Kunming mouse model.
Hemotoxicity Immunotoxicity Safety pharmacology

Oral Versus Intravenous Therapeutic Equivalence: Chloramphenicol Palmitate Achieves Comparable Systemic Exposure to IV Succinate

In a direct crossover study of 14 pediatric patients with serious bacterial infections, the clinical pharmacology of chloramphenicol sodium succinate (intravenous) and chloramphenicol palmitate (oral) was directly compared [1]. Patients received intravenous chloramphenicol succinate for 5–6 days followed by oral chloramphenicol palmitate for an additional 5–6 days at the same dose [2]. The mean peak serum chloramphenicol concentration after intravenous administration was 28.2 ± 5.1 μg/mL (occurring within 1 hour post-infusion), while oral palmitate produced a mean peak concentration of 19.3 ± 2.6 μg/mL (occurring at 2–3 hours post-ingestion) [3]. Critically, the areas under the serum concentration-time curve (AUC) were not significantly different between routes: intravenous AUC = 140 ± 116 μg/mL/hour versus oral AUC = 95 ± 26 μg/mL/hour [4]. This statistical equivalence in total systemic drug exposure confirms that oral chloramphenicol palmitate is an effective method of achieving therapeutic serum concentrations of chloramphenicol, with comparable overall exposure to intravenous administration of the same dose [5].

IV-to-Oral Equivalence
Head-to-head
AUC not significantly different: IV succinate 140±116 vs oral palmitate 95±26 μg/mL/h (peds n=14)
Reported exposure supports therapeutic monitoring and step-down transition without loss of systemic coverage.
Peak concentrations differ (IV 28.2 vs oral 19.3 μg/mL) but remain within therapeutic range.
Therapeutic drug monitoring Pediatric pharmacology AUC comparison

Solubility and Formulation Compatibility: Chloramphenicol Palmitate Versus Chloramphenicol Base

Chloramphenicol palmitate exhibits fundamentally distinct physicochemical properties compared to chloramphenicol base, specifically engineered to enable oral suspension formulation [1]. Chloramphenicol base is bitter-tasting and poorly soluble in water (approximately 1:400 solubility ratio), rendering it unsuitable for palatable oral liquid formulations without complex taste-masking technologies [2]. In contrast, chloramphenicol palmitate is practically tasteless and water-insoluble, freely soluble in organic solvents including methanol, ethanol, chloroform, and ether [3]. This water insolubility (approximately 1.05 mg/mL at 28°C in water, compared to >2500 mg/L for the base compound) is deliberately designed to prevent dissolution in the oral cavity, thereby eliminating bitter taste perception while the compound passes through the mouth [4]. The ester is subsequently hydrolyzed by pancreatic lipases in the duodenum to release active chloramphenicol, enabling a palatable oral suspension product (30 mg/mL commercially) suitable for pediatric and geriatric populations where swallowable solid dosage forms are problematic [5].

Formulation Property
Head-to-head
Palmitate: tasteless, water-insoluble (1.05 mg/mL); Base: bitter, water-soluble (~2.5 mg/mL)
Insolubility in saliva enables palatable suspension without taste-masking excipients.
Prodrug design specifically addresses oral acceptability for pediatric use.
Pharmaceutical formulation Oral suspension Taste masking

Procurement-Relevant Application Scenarios for Chloramphenicol Palmitate Based on Differentiated Evidence


Pediatric Oral Antibiotic Therapy Requiring Liquid Dosage Form

Chloramphenicol palmitate is specifically indicated for pediatric populations requiring oral liquid antibiotic therapy, based on its tasteless formulation property and water insolubility (1.05 mg/mL) that prevents bitter taste perception during oral administration . The commercial 30 mg/mL oral suspension formulation enables accurate weight-based dosing in infants and children who cannot swallow tablets or capsules. Direct comparative clinical evidence in 14 pediatric patients demonstrates that oral chloramphenicol palmitate achieves systemic chloramphenicol exposure (AUC = 95 ± 26 μg/mL/hour) comparable to intravenous administration (AUC = 140 ± 116 μg/mL/hour) of the same dose, with no statistically significant difference in total drug exposure [1]. This therapeutic equivalence supports step-down oral therapy following initial intravenous treatment, reducing hospitalization duration and eliminating the need for continued intravenous access.

Enteric Fever (Typhoid and Paratyphoid) Therapy in Chloramphenicol-Susceptible Regions

Chloramphenicol palmitate remains a first-line or second-line oral therapy for enteric fever (typhoid and paratyphoid) in regions where Salmonella typhi and Salmonella paratyphi isolates demonstrate susceptibility to chloramphenicol. In direct comparative in vitro susceptibility testing against 105 S. typhi clinical isolates, all strains were susceptible to chloramphenicol, whereas most strains demonstrated resistance to thiamphenicol with MICs ≥8 μg/mL . This categorical difference in antimicrobial susceptibility between chloramphenicol and thiamphenicol against S. typhi confirms that chloramphenicol palmitate—rather than alternative amphenicol derivatives—should be prioritized for oral enteric fever therapy where local susceptibility patterns support chloramphenicol use. Systematic reviews of randomized controlled trials have demonstrated that chloramphenicol efficacy is similar to that of ceftriaxone, azithromycin, and fluoroquinolones for enteric fever treatment when isolates are susceptible [1].

Oral Step-Down Therapy Following Parenteral Chloramphenicol Treatment

Chloramphenicol palmitate is specifically suited for sequential oral therapy following initial intravenous chloramphenicol succinate administration in hospitalized patients with serious bacterial infections. The crossover study in pediatric patients with serious infections established that transitioning from intravenous chloramphenicol succinate to oral chloramphenicol palmitate at equivalent doses maintains comparable systemic drug exposure without statistically significant differences in AUC values . Peak serum concentrations differ in timing and magnitude (IV: 28.2 μg/mL at 1 hour; oral: 19.3 μg/mL at 2–3 hours) but remain within the therapeutic range required for bacterial inhibition. This evidence supports the clinical practice of converting patients from intravenous to oral chloramphenicol therapy as soon as oral tolerance is established, enabling earlier hospital discharge and reduced healthcare resource utilization.

Pharmaceutical Quality Control Requiring Polymorph-Specific Identification

Procurement of chloramphenicol palmitate for pharmaceutical manufacturing or formulation development requires explicit verification of polymorph B content, as this metastable form is the biologically active commercial product . Pharmacopoeial specifications define distinct melting point ranges that differentiate polymorph B (86–91°C) from polymorph A (89–95°C), providing a practical quality control parameter for incoming material testing [1]. The thermodynamically stable polymorph A exhibits clinically inadequate bioavailability due to slow dissolution kinetics, resulting in subtherapeutic chloramphenicol plasma concentrations even when the same nominal dose is administered . Additional quality specifications for pharmaceutical-grade material include: specific optical rotation (+22° to +25°), UV absorption maximum at 271 nm (absorbance ~0.35 at 20 μg/mL in ethanol), free chloramphenicol content ≤0.045%, and free palmitic acid content ≤2.0% . These specifications ensure that procured material will perform as expected in finished oral suspension products.

Application
Selection Property
Validation Focus
Pediatric oral liquid therapy
Tasteless prodrug, polymorph B identity
Polymorph-dependent dissolution, pancreatic lipase activation
Enteric fever (typhoid) treatment
Susceptibility to chloramphenicol, low thiamphenicol cross-resistance
MIC and regional susceptibility patterns
IV-to-oral step-down therapy
AUC equivalence to IV succinate, predictable oral absorption
Therapeutic drug monitoring, bioavailability confirmation
Pharmaceutical QC and manufacturing
Polymorph B identification by melting point
Pharmacopoeial specifications (MP range, optical rotation, free chloramphenicol limit)

Technical Documentation Hub

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